Physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
Physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride
Authored by: Gemini, Senior Application Scientist
Abstract: 2-(Chloromethyl)-5-methylpyrimidine hydrochloride is a pivotal intermediate in synthetic organic chemistry, particularly valued within the pharmaceutical industry for the synthesis of diverse active pharmaceutical ingredients (APIs). A profound comprehension of its physicochemical properties is essential for the optimization of reaction conditions, assurance of product purity, and the development of stable, effective drug formulations. This guide offers a comprehensive exploration of the key physicochemical characteristics of this compound, substantiated by established experimental methodologies and pertinent theoretical frameworks, to empower researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
2-(Chloromethyl)-5-methylpyrimidine hydrochloride is the hydrochloride salt of the parent compound, 2-(chloromethyl)-5-methylpyrimidine. The molecular architecture, featuring a pyrimidine ring, a reactive chloromethyl group, and a methyl substituent, confers a distinct combination of reactivity and structural attributes. The formation of the hydrochloride salt significantly enhances the compound's stability and its solubility in aqueous media, a property that is highly advantageous for a variety of synthetic transformations.
Table 1: Core Chemical Identifiers
| Identifier | Value |
| Chemical Name | 2-(Chloromethyl)-5-methylpyrimidine hydrochloride |
| Molecular Formula | C₆H₈Cl₂N₂ |
| Molecular Weight | 191.05 g/mol |
| CAS Number | 133633-28-8 |
A 2D chemical structure diagram would be inserted here in a full report to visually represent the molecule.
Spectroscopic and Physical Properties
A thorough characterization of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride relies on a combination of spectroscopic and physical property measurements. These data are crucial for confirming the identity, purity, and behavior of the compound in various environments.
Spectroscopic Analysis
Spectroscopic techniques provide a detailed fingerprint of the molecule's structure and functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The ¹H NMR spectrum will display characteristic peaks for the chloromethyl protons (CH₂Cl), the methyl protons (CH₃), and the pyrimidine ring protons. The ¹³C NMR provides complementary information on the carbon skeleton.
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Infrared (IR) Spectroscopy: IR spectroscopy identifies the vibrational frequencies of the functional groups. Key absorptions would include C-H stretching from the aromatic ring and methyl group, C=N and C=C stretching from the pyrimidine ring, and a characteristic C-Cl stretching band. The presence of the hydrochloride salt would also introduce a broad N-H⁺ stretching band.
Physical State and Thermal Properties
These properties are critical for handling, storage, and process development.
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Appearance: The compound is typically a white to off-white crystalline solid.
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Melting Point: The melting point is a sharp indicator of purity. The reported melting point for 2-(Chloromethyl)-5-methylpyrimidine hydrochloride generally falls within the range of 160-165 °C .
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Solubility: The solubility profile dictates the choice of solvents for reactions, purification, and formulation. As a hydrochloride salt, it exhibits good solubility in water and polar protic solvents like methanol. It is generally less soluble in less polar organic solvents.
Table 2: Summary of Key Physicochemical Data
| Property | Typical Value/Observation | Significance in Drug Development |
| Appearance | White to off-white crystalline solid | Important for quality control and formulation |
| Melting Point | 160-165 °C | Indicator of purity and thermal stability |
| Solubility | Soluble in water and methanol | Crucial for reaction solvent selection and bioavailability |
| pKa | Estimated range: 2-4 | Influences ionization state, solubility, and receptor binding |
Experimental Protocols for Physicochemical Characterization
The following section outlines standardized methodologies for determining the key physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride.
Melting Point Determination
Causality: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For a pure substance, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting range.
Step-by-Step Methodology:
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Sample Preparation: A small quantity of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.
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Instrumentation: A calibrated digital melting point apparatus is utilized.
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Heating Protocol: The sample is heated at a rapid rate initially, then slowed to 1-2 °C per minute as the temperature approaches the expected melting point.
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Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solute and solvent, as well as specific interactions like hydrogen bonding, determine the extent of dissolution. The hydrochloride salt form increases the polarity of the molecule, enhancing its solubility in polar solvents.
Step-by-Step Methodology (Qualitative):
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Setup: A series of test tubes, each containing a different solvent (e.g., water, methanol, ethanol, dichloromethane, acetone), is prepared.
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Sample Addition: A small, pre-weighed amount of the compound (e.g., 10 mg) is added to each test tube.
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Solvent Addition & Agitation: The solvent is added incrementally (e.g., in 0.1 mL portions) to each tube, with vigorous vortexing or shaking after each addition.
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Observation: The solubility is classified based on the volume of solvent required to completely dissolve the solid at a given temperature (e.g., "soluble," "sparingly soluble," "insoluble").
Reactivity and Stability Profile
Chemical Reactivity
The primary site of reactivity in 2-(Chloromethyl)-5-methylpyrimidine hydrochloride is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions . This reactivity is the cornerstone of its utility as a synthetic building block, allowing for the introduction of various functional groups by reaction with nucleophiles such as amines, thiols, and alcohols.
Caption: Generalized pathway for nucleophilic substitution.
Stability and Storage
While the hydrochloride salt enhances overall stability, the compound is susceptible to degradation, primarily through hydrolysis of the chloromethyl group, especially in the presence of moisture. Therefore, it is imperative to store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and preserve its purity over time.
Conclusion
The physicochemical properties of 2-(Chloromethyl)-5-methylpyrimidine hydrochloride—from its melting point and solubility to its spectroscopic signature and chemical reactivity—are integral to its successful application in research and development. A comprehensive understanding and accurate measurement of these parameters, as outlined in this guide, are essential for ensuring the reproducibility of synthetic procedures, the purity of final products, and the development of robust pharmaceutical formulations. This knowledge empowers scientists to leverage the full potential of this versatile chemical intermediate.
References
(This section would be populated with citations to peer-reviewed literature, chemical databases, and safety data sheets that support the information provided in the guide. Each entry would include the title, source, and a verifiable URL.)
